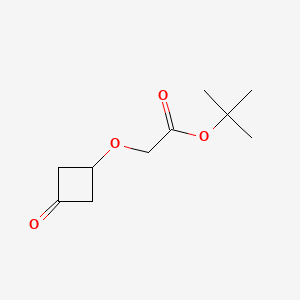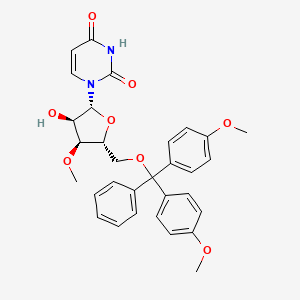
DMT(-5)Ribf3Me(b)-uracil-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT(-5)Ribf3Me(b)-uracil-1-yl is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of dimethyltryptamine (DMT), a well-known psychedelic substance, and incorporates modifications that may enhance its properties for specific research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT(-5)Ribf3Me(b)-uracil-1-yl typically involves multiple steps, starting with the preparation of the DMT core structure. This is followed by the introduction of the ribofuranosyl moiety and subsequent methylation and uracil attachment. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production while maintaining stringent quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
DMT(-5)Ribf3Me(b)-uracil-1-yl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Aplicaciones Científicas De Investigación
DMT(-5)Ribf3Me(b)-uracil-1-yl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and mental health conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of DMT(-5)Ribf3Me(b)-uracil-1-yl involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly serotonin receptors, leading to altered brain activity and perception. The compound’s unique structure allows it to cross the blood-brain barrier efficiently, enhancing its effects on the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar core structure.
Psilocybin: Another psychedelic compound found in certain mushrooms, known for its long-lasting effects.
LSD (Lysergic acid diethylamide): A potent psychedelic with a different chemical structure but similar effects on perception.
Uniqueness
DMT(-5)Ribf3Me(b)-uracil-1-yl stands out due to its modified structure, which may offer enhanced stability, bioavailability, and specificity for certain receptors. These modifications can potentially lead to more targeted and effective applications in scientific research and medicine.
Propiedades
Fórmula molecular |
C31H32N2O8 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-28(39-3)27(35)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1 |
Clave InChI |
LJKUDZBDDONJRW-YXINZVNLSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


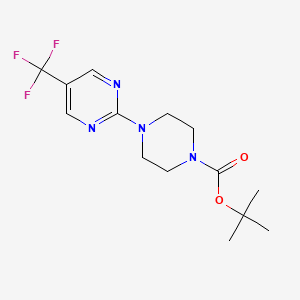
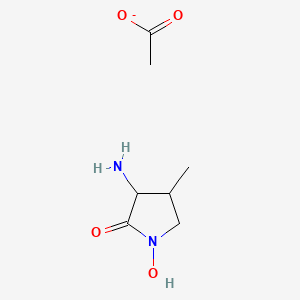
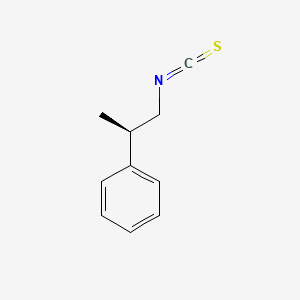
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)

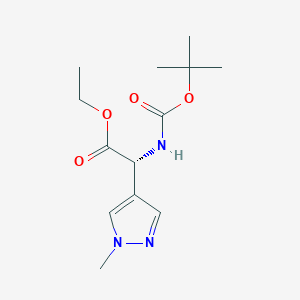

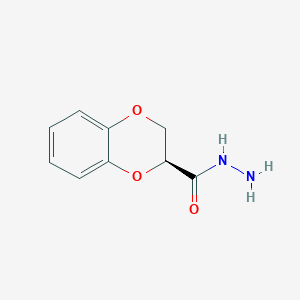
![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)

